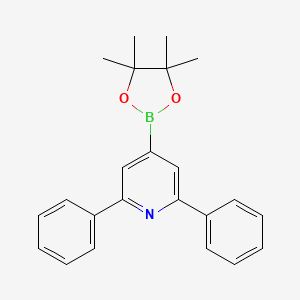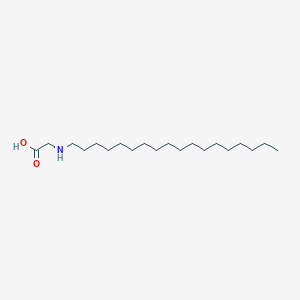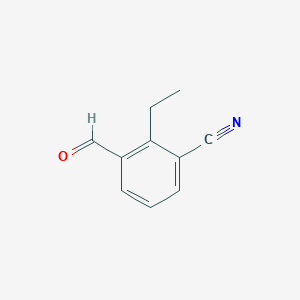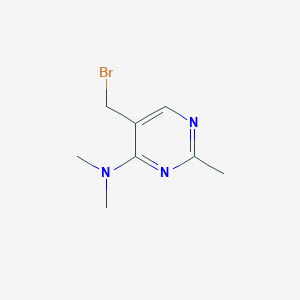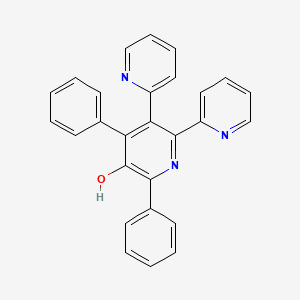
2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring system substituted with phenyl and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds such as azidomethyl-phenyl-pyrazoles followed by electrophilic cyclization and cross-coupling reactions . The reaction conditions often involve the use of iodine-mediated electrophilic cyclization and Suzuki cross-couplings with various boronic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiproliferative activity against cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with metals like copper and silver.
Mécanisme D'action
The mechanism by which 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol exerts its effects involves its
Propriétés
Numéro CAS |
88072-72-4 |
|---|---|
Formule moléculaire |
C27H19N3O |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol |
InChI |
InChI=1S/C27H19N3O/c31-27-23(19-11-3-1-4-12-19)24(21-15-7-9-17-28-21)26(22-16-8-10-18-29-22)30-25(27)20-13-5-2-6-14-20/h1-18,31H |
Clé InChI |
ZZKYNNSIJKMLNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=C2O)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


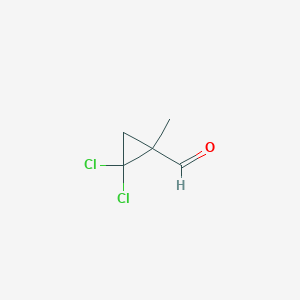

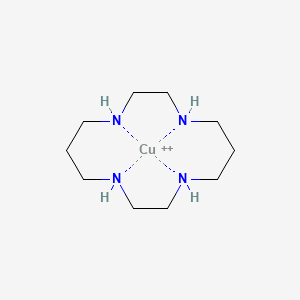
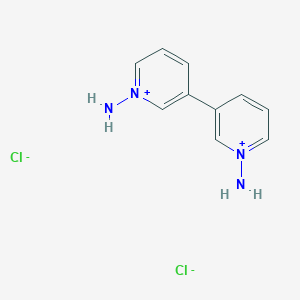
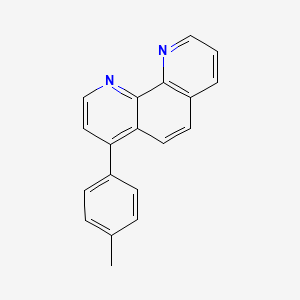
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)


